molecular formula C9H14N2O3 B12560984 Pyridinium, 1-butyl-, nitrate CAS No. 203389-24-6

Pyridinium, 1-butyl-, nitrate

Cat. No.: B12560984
CAS No.: 203389-24-6
M. Wt: 198.22 g/mol
InChI Key: LESUBZNRBDUXOH-UHFFFAOYSA-N
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Description

Contextualization within Ionic Liquid Science

Pyridinium (B92312), 1-butyl-, nitrate (B79036) is classified as an ionic liquid (IL), and more specifically, a room-temperature ionic liquid (RTIL), as it exists in a liquid state at or near ambient temperatures. jscimedcentral.comscispace.com Ionic liquids are salts composed entirely of ions, typically featuring a large, asymmetric organic cation and an organic or inorganic anion, with melting points generally below 100°C. jscimedcentral.com This class of compounds is often hailed for its "green" characteristics, which include negligible vapor pressure, low flammability, high thermal stability, and excellent chemical stability. jscimedcentral.comscispace.comscirp.org These properties position ILs as promising alternatives to conventional volatile organic compounds (VOCs) that pose environmental and safety hazards. scispace.com The defining feature of ILs is their tunability; by systematically altering the cation-anion pair, their physicochemical properties can be tailored for specific tasks. academicjournals.org In the case of Pyridinium, 1-butyl-, nitrate, the combination of the 1-butylpyridinium (B1220074) cation with the nitrate anion imparts a distinct set of properties that are actively being explored in various research domains.

Historical Trajectory and Evolution of Pyridinium-Based Ionic Liquids

The field of ionic liquids dates back to 1914, with the characterization of ethylammonium (B1618946) nitrate. electrochem.org The first generation of modern ionic liquids, developed in the mid-20th century, was primarily based on chloroaluminate anions. scispace.com While pioneering, these early ILs were highly sensitive to moisture, which limited their practical applications. scispace.comscispace.com Subsequent research focused on developing air and water-stable ionic liquids, leading to the use of different cations and anions.

Pyridinium-based cations were among the organic cations explored during this evolution. Compounds like 1-butylpyridinium chloride were investigated in melts with aluminum chloride for applications such as electroplating. scispace.com The development of pyridinium salts with various anions, including nitrate, was a logical progression in the quest to create ILs with a wider range of properties and applications. This evolution was driven by the understanding that the choice of both the cation and the anion is crucial in determining the final properties of the ionic liquid, such as its melting point, viscosity, and solvent capabilities. academicjournals.org

Fundamental Research Rationale for this compound Investigation

The primary motivation for investigating this compound lies in its potential to serve as a high-performance, environmentally benign medium for chemical processes. Its negligible volatility makes it a safer alternative to traditional organic solvents, aligning with the principles of green chemistry. scispace.com Research is largely driven by its distinct physicochemical properties and the versatile roles it can play.

A significant area of investigation is its application as a solvent for selective separations. Studies have demonstrated its effectiveness in liquid-liquid extraction processes, specifically for separating valuable aromatic compounds from alkane mixtures, a crucial step in petrochemical processing. acs.orgacs.org The rationale is that the ionic nature of [BPy][NO₃] allows for preferential interactions with polarizable aromatic molecules over non-polar alkanes.

Furthermore, its utility extends to organic synthesis, where it can function as a recyclable reaction medium and, in some cases, a catalyst. researchgate.net Research into its use for reactions like the Knoevenagel condensation has shown benefits such as high product yields and simplified procedures. researchgate.net In the field of electrochemistry, its intrinsic ionic conductivity and wide electrochemical window make it a compelling candidate for use as an electrolyte in various applications, including the electrochemical treatment of industrial feedstocks. scispace.comelectrochem.orggoogle.com

Overview of Advanced Academic Applications and Thematic Research Areas

The unique properties of this compound have led to its exploration in several advanced research areas.

Separation Processes A prominent application of this compound is in liquid-liquid extraction. Research has focused on its ability to separate aromatic hydrocarbons like ethylbenzene (B125841) and p-xylene (B151628) from alkanes such as heptane, octane (B31449), and decane. acs.orgacs.orgslideshare.net The ionic liquid demonstrates high selectivity for the aromatic components, enabling their efficient removal from the alkane-rich phase. acs.org The reliability of this separation has been confirmed using correlations like the Othmer-Tobias and Hand methods. acs.org Studies suggest that p-xylene can be separated more easily from alkanes than ethylbenzene using this ionic liquid. slideshare.net

Interactive Data Table: Separation Factors for Aromatic/Alkane Systems using [BPy][NO₃] at 298.15 K

Ternary SystemSeparation Factor (α)
[BPy][NO₃] + Heptane + p-Xylene24.3
[BPy][NO₃] + Octane + p-Xylene22.7
[BPy][NO₃] + Decane + p-Xylene20.3
[BPy][NO₃] + Heptane + Ethylbenzene13.9
[BPy][NO₃] + Octane + Ethylbenzene12.8
[BPy][NO₃] + Decane + Ethylbenzene11.5
Data sourced from literature. acs.org

Green Synthesis In the realm of green chemistry, this compound serves as a reusable reaction medium. It has been successfully employed in the Knoevenagel condensation of carbonyl compounds with active methylene (B1212753) compounds. researchgate.net This method offers several advantages, including mild reaction conditions, excellent product yields, and a simple operational procedure, while eliminating the need for volatile organic solvents and additional catalysts. researchgate.net The ionic liquid can be recycled multiple times without a significant loss in its catalytic activity. researchgate.net

Electrochemistry The electrochemical properties of this compound make it a subject of interest for various applications. It has been cited as a suitable ionic liquid for the electrochemical oxidation of sulfur compounds in naphtha, a process aimed at desulfurizing gasoline feeds while preserving the octane number. google.com Its stability at operating potentials is a key advantage in such processes. google.com Additionally, blends of pyridinium-based ionic liquids with amine solutions are being investigated for post-combustion CO₂ capture, where they may help reduce the energy required for solvent regeneration. researchgate.net There is also research into using ionic liquids to control the electrochemical co-reduction of carbon dioxide and nitrite (B80452) to produce urea. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₉H₁₄N₂O₃
Average Mass198.222 Da
Monoisotopic Mass198.100442 Da
IUPAC Name1-Butylpyridinium nitrate
CAS Number203389-24-6
Data sourced from ChemSpider. chemspider.com

Thermal Properties The thermal stability of an ionic liquid is critical for its application, especially in processes that operate at elevated temperatures. While detailed decomposition studies specifically for this compound are not extensively reported in the provided search results, research on related pyridinium nitrate and other nitrate-based ILs provides valuable insights. The thermal stability of ionic liquids is influenced by both the cation and the anion. nih.gov For instance, studies on the non-isothermal decomposition of pyridinium nitrate have been conducted to understand its thermal behavior. researchgate.net Generally, the thermal stability of nitrate-based ionic liquids is an active area of research to ensure their safe and effective use in engineering applications. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

203389-24-6

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

1-butylpyridin-1-ium;nitrate

InChI

InChI=1S/C9H14N.NO3/c1-2-3-7-10-8-5-4-6-9-10;2-1(3)4/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1

InChI Key

LESUBZNRBDUXOH-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-]

Origin of Product

United States

Synthetic Methodologies and Rigorous Purification Strategies

Diverse Synthetic Routes to Pyridinium (B92312), 1-butyl-, nitrate (B79036)

The synthesis of Pyridinium, 1-butyl-, nitrate can be accomplished through several chemical pathways, each with its own set of advantages and considerations. These routes primarily include anion metathesis, direct neutralization, and quaternization approaches.

Anion Metathesis Pathways

Anion metathesis is a common and versatile method for synthesizing a wide array of ionic liquids, including this compound. researchgate.netnih.gov This two-step process typically begins with the formation of a halide salt of the desired cation, followed by an anion exchange reaction. researchgate.netacs.org

The initial step involves the quaternization of pyridine (B92270) with an appropriate butyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane, to produce 1-butylpyridinium (B1220074) bromide or 1-butylpyridinium chloride, respectively. nih.govacs.org This reaction is often carried out by refluxing the reactants, sometimes in a solvent like acetonitrile, for an extended period to ensure maximum yield. nih.govnih.gov

Once the 1-butylpyridinium halide is synthesized and purified, the halide anion is exchanged for a nitrate anion. This is typically achieved by reacting the 1-butylpyridinium halide with a nitrate salt, such as silver nitrate. acs.org The reaction with silver nitrate is advantageous as it results in the precipitation of the insoluble silver halide (e.g., AgBr or AgCl), which can be easily removed by filtration, driving the equilibrium towards the formation of the desired this compound. The synthesis can also be performed by reacting the halide salt with other metal or ammonium (B1175870) nitrate salts in an aqueous solution, particularly for hydrophobic ionic liquids where the product separates during the reaction. researchgate.net

A general representation of the anion metathesis pathway is shown below:

Step 1: Quaternization Pyridine + 1-Bromobutane → 1-Butylpyridinium bromide

Step 2: Anion Exchange 1-Butylpyridinium bromide + Silver nitrate → this compound + Silver bromide (precipitate)

The selection of reactants and reaction conditions can be tailored to optimize the yield and purity of the final product.

Direct Neutralization Protocols

Direct neutralization offers a more atom-economical approach to the synthesis of protic ionic liquids. researchgate.net This method involves the direct reaction of a Brønsted acid with a Brønsted base. researchgate.net For the synthesis of this compound, this would conceptually involve the reaction of 1-butylpyridine (the Brønsted base) with nitric acid (the Brønsted acid).

The primary advantage of this method is the formation of the desired ionic liquid without the generation of a salt byproduct, simplifying the purification process. The reaction is typically a straightforward acid-base neutralization. However, the availability and handling of the starting materials, particularly the base, are key considerations for this synthetic route.

Quaternization and Alkylation Approaches

Quaternization is a fundamental reaction in the synthesis of pyridinium-based ionic liquids. researchgate.netosti.gov This process involves the alkylation of the nitrogen atom in the pyridine ring. researchgate.net In the context of synthesizing this compound, a direct quaternization approach could theoretically involve the reaction of pyridine with butyl nitrate. This one-step method is attractive for its simplicity. For instance, 1-alkyl-3-methylimidazolium nitrate ionic liquids have been prepared by reacting 1-methylimidazole (B24206) with alkyl nitrates. researchgate.net

However, the reactivity of alkyl nitrates as quaternizing agents and the potential for side reactions are important factors to consider. The reaction conditions, such as temperature and the use of a catalyst, can significantly influence the outcome of the quaternization reaction. For example, some quaternization reactions are facilitated by the presence of a strong acid. google.comgoogle.com The reaction is often carried out in a suitable solvent, such as an alcohol or water, to facilitate the reaction and isolation of the product. google.comgoogle.com

Advanced Purification Techniques for Attaining Research-Grade Purity

The presence of impurities, such as unreacted starting materials, byproducts, and residual solvents, can significantly impact the physicochemical properties and performance of ionic liquids. Therefore, rigorous purification is crucial to obtain research-grade this compound.

Solvent Extraction Methodologies

Solvent extraction is a widely employed technique for the purification of ionic liquids. nih.gov This method relies on the differential solubility of the ionic liquid and its impurities in two immiscible liquid phases. uctm.edu The choice of solvent is critical and depends on the nature of the impurities to be removed. google.com

For instance, after synthesis via anion metathesis, residual halide ions are a common impurity. Washing the ionic liquid with water can be effective for removing hydrophilic impurities from hydrophobic ionic liquids. acs.org Conversely, organic solvents like ethyl acetate, diethyl ether, or hexane (B92381) can be used to extract nonpolar impurities. nih.govnih.gov It is important to consider that some aromatic solvents can be soluble in pyridinium-based ionic liquids, which could affect the extraction efficiency. rsc.org The process often involves multiple extraction steps to ensure high purity. After extraction, the solvent is typically removed under vacuum. acs.org

A continuous liquid-liquid extraction process can also be employed for more efficient and scalable purification, effectively removing organic halide salts, acid residues, and other impurities. google.com

Chromatographic Separation Techniques

Chromatographic techniques offer a high degree of separation and are invaluable for achieving high-purity ionic liquids. nih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. sielc.com

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of ionic liquids. sielc.com Mixed-mode chromatography, which utilizes stationary phases with both ionic and hydrophobic functionalities, can be particularly effective for separating the cationic and anionic components of ionic liquids and any charged impurities. sielc.com

Gas Chromatography (GC) can be used to analyze for volatile impurities. bohrium.com Inverse gas chromatography (IGC) has been utilized to study the miscibility and interaction parameters of N-butylpyridinium nitrate with various solvents. acs.orgscispace.com

Column chromatography is another common technique for purifying ionic liquids. researchgate.net For instance, silica (B1680970) gel can be used as the stationary phase with a suitable eluent mixture, such as dichloromethane/methanol, to separate the desired ionic liquid from impurities. researchgate.net

The selection of the appropriate chromatographic technique and conditions (e.g., stationary phase, mobile phase, and detector) is crucial for the effective purification of this compound.

Data Tables

Table 1: Synthetic Routes to this compound

Synthetic RouteKey ReactantsTypical ByproductsKey AdvantagesKey Considerations
Anion Metathesis 1-Butylpyridinium halide, Silver nitrateSilver halideVersatile, High yieldTwo-step process, Cost of silver nitrate
Direct Neutralization 1-Butylpyridine, Nitric acidWaterAtom-economical, SimpleAvailability of starting base
Direct Quaternization Pyridine, Butyl nitrateNone (ideally)One-step processReactivity of alkyl nitrate, Potential side reactions

Table 2: Purification Techniques for this compound

Purification TechniquePrinciple of SeparationImpurities RemovedAdvantagesDisadvantages
Solvent Extraction Differential solubilityUnreacted starting materials, Byproducts, Residual solventsScalable, Cost-effectiveMay require large solvent volumes, Emulsion formation
Chromatography (HPLC, GC, Column) Differential partitioningTrace impurities, Isomers, Closely related compoundsHigh resolution, High purity achievableCan be costly and time-consuming for large scales

Residual Volatile Removal and Drying Protocols

The purification of 1-butylpyridinium nitrate, following its synthesis, necessitates rigorous protocols to eliminate residual volatile compounds, primarily water and any remaining organic solvents from the synthesis stage. Given that ionic liquids are characteristically hygroscopic and possess negligible vapor pressure, specialized drying techniques are imperative. acs.orgresearchgate.net

Standard procedure involves drying the compound under vacuum at elevated temperatures. This process facilitates the removal of water and other volatile impurities that may have been entrapped within the ionic liquid matrix. acs.org Research indicates that drying 1-butylpyridinium nitrate and analogous pyridinium-based ionic liquids under vacuum for 24 to 72 hours at temperatures ranging from 50 °C to 70 °C is effective. acs.orgacs.orgnih.gov For instance, one established method involves keeping the ionic liquid under vacuum for one day at 343 K (70 °C) to effectively remove moisture and other impurities. acs.org Another protocol for a similar compound, 1-N-butylpyridinium bis((trifluoromethyl)sulfonyl)imide, involved drying for three days in a vacuum at 60 °C. acs.org

It is crucial to control the drying temperature, as some 1-butylpyridinium salts have been observed to decompose at excessively high temperatures, indicated by a change in color from light to dark brown. acs.org The duration of drying is also a key parameter, with some studies on similar ionic liquids extending the vacuum drying period up to 17 days to minimize water content to parts-per-million (ppm) levels. acs.org The process is generally continued until a constant weight is achieved, signifying the complete removal of volatile components. nitrate.com The use of a vacuum oven is significantly more efficient than standard oven drying at atmospheric pressure. nitrate.comgoogle.com

Table 1: Summary of Drying Protocols for 1-Butylpyridinium Nitrate and Analogous Ionic Liquids

Compound Type Temperature Pressure Duration Reference
1-Butylpyridinium Nitrate 343 K (70 °C) Vacuum 1 day acs.org
Butyl Pyridinium Bromide 50 °C Vacuum Oven 12 hours nih.gov
1-N-butylpyridinium chloride 50 °C Vacuum 24 hours acs.org
1-Butylpyridinium bis(trifluoromethylsulfonyl)imide 60 °C High Vacuum (1 mbar) 24 hours mdpi.com
1-Butylpyridinium Salts 333 K (60 °C) 70 Pa 17 days acs.org

Analytical Assessment of Synthetic Yields and Purity Metrics

Following the rigorous drying protocols, a comprehensive analytical assessment is performed to quantify the synthetic yield and ascertain the purity of the 1-butylpyridinium nitrate. The synthetic yield is typically calculated based on the final mass of the pure, dry product relative to the theoretical maximum based on the initial reactants. nih.govmdpi.com Yields for the synthesis of the precursor, butyl pyridinium bromide, have been reported to be as high as 93%. nih.govmdpi.com

A suite of analytical techniques is employed to establish the purity of the ionic liquid, with each method providing specific insights into the nature and quantity of any impurities.

Water Content Analysis : The residual water content is a critical purity metric due to the hygroscopic nature of ionic liquids. Karl Fischer titration is the standard method for accurately quantifying water levels, often to the ppm level. acs.orgacs.orgacs.org Successful drying protocols can reduce the water content to below 500 ppm, and in some cases, below 150 ppm. acs.orgacs.org

Spectroscopic Methods :

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental tools for confirming the chemical structure of the 1-butylpyridinium cation and for detecting any organic impurities. acs.orgmdpi.comresearchgate.net The absence of unexpected signals in the NMR spectrum is a strong indicator of high purity. acs.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to verify the presence of characteristic functional groups within the ionic liquid's structure. researchgate.net

Mass Spectrometry (MS) : This technique is used to confirm the molecular weight of the cation, providing further structural verification. researchgate.net

Chromatographic Techniques :

Gas Chromatography (GC) : The lower phase of a liquid-liquid extraction containing the ionic liquid can be analyzed by GC after dilution with a suitable solvent like acetone. A liner filled with glass wool is often used to protect the column from the non-volatile ionic liquid. acs.org

Inverse Gas Chromatography (IGC) : IGC is a specialized technique used to characterize the physicochemical properties and interactions of ionic liquids like 1-butylpyridinium nitrate, which can also provide information about its purity and miscibility. scispace.com

Elemental Analysis : This method provides the elemental composition (C, H, N) of the compound, which is compared against the theoretical values calculated from its chemical formula (C₉H₁₄N₂O₃) to assess purity. researchgate.netrsc.org

Physical Property Measurement : The purity of an ionic liquid can also be inferred from the measurement of its physical properties, such as density, refractive index, viscosity, and electrical conductivity. acs.org Deviations from established values for the pure compound can indicate the presence of impurities. Differential Scanning Calorimetry (DSC) can also be used to determine purity for crystallizing compounds through the van't Hoff method. acs.org

Table 2: Analytical Techniques for Purity Assessment of 1-Butylpyridinium Nitrate

Analytical Technique Purpose Reference
Karl Fischer Titration Quantifies residual water content acs.orgacs.orgacs.org
¹H and ¹³C NMR Spectroscopy Confirms chemical structure and detects organic impurities acs.orgmdpi.comresearchgate.net
Mass Spectrometry (MS) Verifies molecular weight of the cation researchgate.net
Elemental Analysis Confirms elemental composition against theoretical values researchgate.netrsc.org
Gas Chromatography (GC) Analyzes for volatile or soluble impurities acs.org
Inverse Gas Chromatography (IGC) Characterizes physicochemical properties and interactions scispace.com
Differential Scanning Calorimetry (DSC) Determines purity based on melting behavior acs.org
Physical Property Measurement Compares density, refractive index, etc., to reference values acs.org

Table of Mentioned Compounds

Compound Name
This compound
1-butylpyridinium bromide
Silver nitrate
1-N-butylpyridinium bis((trifluoromethyl)sulfonyl)imide
Acetone

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of ionic liquids. It provides atom-level information about the chemical environment, connectivity, and spatial proximity of nuclei.

While one-dimensional NMR provides fundamental structural information, multi-dimensional NMR techniques are essential for mapping the complex network of interactions within an ionic liquid. nih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for profiling ion-ion interactions by detecting through-space correlations between protons that are in close proximity.

In the case of 1-butylpyridinium (B1220074) nitrate (B79036), a 2D NOESY experiment would be expected to reveal correlations between the protons of the 1-butylpyridinium cation and any nearby ions. For instance, observing cross-peaks between the protons on the butyl chain or the pyridinium (B92312) ring and protons on neighboring cations would indicate cation-cation aggregation. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, providing quantitative insights into intermolecular distances.

Interactive Table: Hypothetical NOESY Correlations for Ion-Ion Proximity in 1-Butylpyridinium Nitrate

Proton on Cation 1Proton on Cation 2Expected NOESY CorrelationImplication
Pyridinium Ring H (α-position)Butyl Chain H (N-CH₂) of adjacent cationWeak to MediumIndicates close packing or aggregation
Butyl Chain H (terminal CH₃)Pyridinium Ring H of adjacent cationWeakSuggests interdigitation of alkyl chains
Pyridinium Ring H (α-position)Pyridinium Ring H (γ-position) of adjacent cationMediumSuggests π-π stacking of pyridinium rings

This table is illustrative of potential interactions that could be probed using 2D NOESY.

Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of materials in the solid phase. Unlike in the liquid state where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions can be measured to yield detailed structural information. nih.gov Magic Angle Spinning (MAS) is a common technique used to average these interactions and obtain high-resolution spectra. mdpi.com

For 1-butylpyridinium nitrate, comparing the liquid-state and solid-state ¹³C NMR spectra would reveal key structural differences. In the solid state, resonance bands are typically broadened, and chemical shifts can change significantly compared to the liquid state. researchgate.net These changes are indicative of strong intermolecular interactions within the rigid crystal lattice and a loss of motional freedom. researchgate.net Such shifts are particularly pronounced for carbon atoms involved in or close to the sites of ion-ion interaction. researchgate.net

Interactive Table: Comparison of Liquid vs. Solid-State ¹³C NMR Chemical Shifts (Hypothetical)

Carbon AtomTypical Liquid-State δ (ppm)Expected Solid-State δ (ppm)Interpretation of Shift
Pyridinium C₂/C₆ (α to N)145.5147.0Deshielding due to restricted rotation and strong cation-anion interaction near the nitrogen center.
Pyridinium C₄ (γ to N)144.0144.5Minor shift, suggesting less direct involvement in the strongest electrostatic interactions.
Pyridinium C₃/C₅ (β to N)128.5129.0Small change, reflecting the overall rigid structure.
Butyl N-CH₂61.063.5Significant deshielding, indicating the nitrogen and adjacent methylene (B1212753) group are primary sites of interaction.
Butyl CH₂19.520.0Minimal shift.
Butyl CH₂33.534.0Minimal shift.
Butyl CH₃13.514.0Minimal shift, as it is furthest from the pyridinium ring.

Note: Chemical shift values are representative and can vary based on experimental conditions.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. These techniques are highly sensitive to the local chemical environment, making them ideal for studying functional groups and the subtle effects of intermolecular forces like cation-anion pairing.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 1-butylpyridinium nitrate is characterized by absorption bands corresponding to the vibrations of the pyridinium cation and the nitrate anion.

The pyridinium cation exhibits characteristic bands for the aromatic C-H stretching, C=C and C=N ring stretching, and ring bending modes. The butyl group shows aliphatic C-H stretching and bending vibrations. The nitrate anion (NO₃⁻) has distinct, strong absorption bands corresponding to its N-O stretching modes. A characteristic vibration for nitrate ions is often observed around 1410 cm⁻¹. researchgate.net

Interactive Table: Key FT-IR Vibrational Modes for 1-Butylpyridinium Nitrate

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H StretchAromatic (Pyridinium Ring)
2960 - 2850C-H StretchAliphatic (Butyl Chain)
1630 - 1580C=C / C=N StretchPyridinium Ring
~1485Ring StretchPyridinium Ring
1410 - 1340Asymmetric N-O StretchNitrate Anion
~1045Symmetric N-O StretchNitrate Anion
770 - 690C-H Out-of-Plane BendAromatic (Pyridinium Ring)

Raman spectroscopy is particularly well-suited for studying cation-anion interactions in ionic liquids. The nitrate anion possesses a symmetric stretching mode (ν₁) that is highly sensitive to its local environment. osu.eduresearchgate.net For a free nitrate ion with D₃h symmetry, this mode is Raman active and typically appears around 1050 cm⁻¹. osu.eduresearchgate.net

When the nitrate anion interacts closely with the 1-butylpyridinium cation, the symmetry of the anion is lowered. This perturbation affects the position, width, and sometimes splitting of the ν₁ band. By monitoring this Raman band, one can distinguish between different types of ion pairs, such as contact ion pairs (CIP), where the ions are in direct contact, and solvent-separated ion pairs (SSIP), where they are separated by solvent molecules (in a solution). A shift to a lower or higher frequency or band broadening can indicate a stronger, more direct interaction between the cation and the nitrate anion.

Interactive Table: Interpretation of Nitrate (ν₁) Raman Band for Pairing Studies

Observed ν₁ Band FeatureWavenumber (cm⁻¹)Type of Ion Pairing
Sharp, Symmetric Peak~1050 cm⁻¹"Free" or weakly interacting nitrate
Broadened Peak, Shifted~1045 cm⁻¹Contact Ion Pair (CIP)
Asymmetric or Split PeakMultiple componentsCoexistence of multiple ion pair types

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a definitive technique for determining the mass-to-charge ratio (m/z) of ions, confirming the molecular weight and elemental composition of the cation and anion. Electrospray ionization (ESI) is the preferred method for ionic liquids as it allows the direct transfer of the pre-formed ions from the liquid to the gas phase.

In positive-ion mode ESI-MS, 1-butylpyridinium nitrate would show a prominent peak corresponding to the 1-butylpyridinium cation ([C₉H₁₄N]⁺). nih.gov In negative-ion mode, the nitrate anion ([NO₃]⁻) would be detected. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) can be used to further probe the structure of the cation. By selecting the parent ion (m/z 136.11) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which serves as a structural fingerprint. nih.gov

Interactive Table: Mass Spectrometry Data for 1-Butylpyridinium Nitrate

IonFormulaModeCalculated m/zObserved m/zMajor Fragments (from CID of Cation)
1-Butylpyridinium[C₉H₁₄N]⁺Positive136.1126136.1121m/z 80.05, 65.04
Nitrate[NO₃]⁻Negative61.9982~62.0N/A

High-Resolution Mass Spectrometry for Purity Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for verifying the purity of ionic liquids like 1-butylpyridinium nitrate. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm) mdpi.com. This precision allows for the determination of the elemental composition of the parent ion and any impurities present.

For 1-butylpyridinium nitrate, the theoretical exact mass of the 1-butylpyridinium cation ([C9H14N]+) is 136.1121 m/z massbank.eu. HRMS can confirm the presence of this cation by measuring its mass with high accuracy. Any deviation from this value could indicate the presence of impurities with the same nominal mass but different elemental compositions. Furthermore, HRMS can detect and identify common impurities from the synthesis of 1-butylpyridinium nitrate, such as unreacted starting materials (pyridine, 1-bromobutane) or side products, by accurately determining their molecular formulas from their measured masses.

The process of purity verification by HRMS typically involves:

Sample Introduction: The ionic liquid is diluted in a suitable solvent and introduced into the mass spectrometer, often via liquid chromatography (LC) for separation of components or direct infusion.

Ionization: Electrospray ionization (ESI) is the preferred method for ionic liquids as it is a soft ionization technique that keeps the cation and anion intact.

Mass Analysis: The ions are guided into the high-resolution mass analyzer, where their exact m/z values are measured.

Data Analysis: The measured masses are compared to theoretical masses calculated for the expected compound and potential impurities. Software tools can assist in assigning elemental formulas to the detected ions.

Table 1: Theoretical and Observed Masses of Potential Species in a 1-butylpyridinium nitrate Sample Analyzed by HRMS.
CompoundFormulaTheoretical Exact Mass (m/z)Potential Observation
1-Butylpyridinium[C9H14N]+136.1121Target Cation
Pyridine (B92270)[C5H5N+H]+80.0500Unreacted Starting Material
1-Bromobutane (B133212)[C4H9Br+H]+137.9964Unreacted Starting Material (as protonated molecule)

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionic Species Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable technique for identifying the ionic species in ionic liquids. As a soft ionization method, ESI allows for the transfer of the pre-existing ions from the liquid phase to the gas phase with minimal fragmentation, making it ideal for confirming the cationic and anionic components of the salt.

When 1-butylpyridinium nitrate is analyzed by ESI-MS in positive ion mode, the resulting spectrum is dominated by the peak corresponding to the 1-butylpyridinium cation ([C9H14N]+) at an m/z of approximately 136.11 massbank.eu. In negative ion mode, the spectrum would show a peak for the nitrate anion ([NO3]-) at an m/z of 62.00.

Tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation. In an MS/MS experiment, the parent ion of interest is isolated, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are detected. The fragmentation pattern is characteristic of the ion's structure. For the 1-butylpyridinium cation, a common fragmentation pathway involves the loss of a neutral butene molecule (C4H8), resulting in a fragment ion corresponding to the pyridinium cation at m/z 80.05 asianpubs.org.

Table 2: ESI-MS/MS Fragmentation of the 1-Butylpyridinium Cation.
Precursor Ion (m/z)Collision EnergyMajor Fragment Ion (m/z)Neutral LossProposed Fragment Structure
136.11Variable80.05C4H8 (Butene)Pyridinium
136.11Variable78.04C4H10 (Butane)Pyridine Radical Cation

The observation of both the intact cation and anion at their expected m/z values, along with characteristic fragmentation patterns in MS/MS, provides unambiguous identification of the ionic species present in "Pyridinium, 1-butyl-, nitrate".

X-ray Diffraction and Scattering Studies

X-ray diffraction and scattering techniques are crucial for elucidating the atomic-level structure of materials. These methods can reveal the arrangement of ions in the crystalline solid state and provide insights into the short- and long-range order in the liquid state.

Single Crystal X-ray Diffraction for Crystalline Structures

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid carleton.educreative-biostructure.com. To perform this analysis, a high-quality single crystal of 1-butylpyridinium nitrate is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and the precise positions of all atoms within the crystal lattice.

Ionic Packing: How the 1-butylpyridinium cations and nitrate anions are arranged in the crystal lattice.

Conformation of the Cation: The torsion angles of the butyl chain and its orientation relative to the pyridinium ring.

Intermolecular Interactions: The presence and geometry of hydrogen bonds between the cation and anion, as well as other non-covalent interactions that stabilize the crystal structure. For instance, hydrogen bonding between the acidic protons of the pyridinium ring and the oxygen atoms of the nitrate anion would be expected.

Table 3: Expected Crystallographic Parameters for 1-Butylpyridinium Nitrate based on Analogous Structures.
ParameterExpected InformationSignificance
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P21/cDefines the symmetry operations within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)Lengths and angles of the unit cell edges.Defines the size and shape of the repeating unit.
Bond Lengths and AnglesPrecise distances and angles between atoms.Confirms the molecular geometry.
Hydrogen Bond ParametersDistances and angles of hydrogen bonds.Elucidates key intermolecular interactions.

Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS) for Liquid-State Organization

In the liquid state, ionic liquids are not entirely disordered but exhibit a degree of local and intermediate-range order due to the strong electrostatic and van der Waals interactions between the ions. Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS) are powerful techniques to probe this liquid-state organization wikipedia.orgpsu.edu.

Wide-Angle X-ray Scattering (WAXS) provides information on short-range correlations, typically on the length scale of interatomic distances wikipedia.orgmdpi.com. The WAXS pattern of liquid 1-butylpyridinium nitrate would exhibit broad peaks, or halos, rather than the sharp Bragg peaks seen in crystalline solids. The positions of these peaks can be related to characteristic distances in the liquid, such as the average separation between adjacent cations and anions.

Small-Angle X-ray Scattering (SAXS) , conversely, probes larger-scale structures, typically in the range of 1 to 100 nanometers malvernpanalytical.comwikipedia.org. In ionic liquids, a characteristic SAXS peak, often referred to as the "pre-peak" or "first sharp diffraction peak," is frequently observed. This peak is indicative of intermediate-range order arising from the segregation of the polar (pyridinium ring and nitrate anion) and non-polar (butyl chains) domains within the liquid. The position of this peak provides information about the correlation length of these nanoscale heterogeneities.

Table 4: Information Obtainable from WAXS and SAXS of Liquid 1-Butylpyridinium Nitrate.
TechniqueProbed Length ScaleTypical Features in Scattering PatternStructural Information
WAXS< 1 nm (Interatomic distances)Broad halosAverage ion-ion separation distances; short-range packing.
SAXS1 - 100 nmPre-peak or first sharp diffraction peakCorrelation length of nanoscale heterogeneities (polar vs. non-polar domains).

Together, WAXS and SAXS provide a comprehensive picture of the liquid-state structure of 1-butylpyridinium nitrate, revealing the complex interplay of electrostatic forces and solvophobic effects that govern the organization of the ions.

Computational and Theoretical Investigations of Pyridinium, 1 Butyl , Nitrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study ionic liquids to understand their fundamental chemical and physical properties.

Optimized Geometries and Energetics of Ion Pairs

DFT calculations are instrumental in determining the most stable geometric arrangements of the 1-butylpyridinium (B1220074) cation and the nitrate (B79036) anion, forming an ion pair. These calculations explore the potential energy surface of the ion pair to locate the minimum energy structures. Studies on similar pyridinium-based ionic liquids, such as 1-butylpyridinium tetrafluoroborate (B81430) ([BPy][BF4]), have shown that the relative stability of different ion pair configurations is governed by a combination of electrostatic attractions and hydrogen bonding interactions. researchgate.net

Table 1: Representative DFT-Calculated Energetic Properties for an Analogous Pyridinium-Based Ion Pair System.

PropertyDescriptionRepresentative Value (for a similar system)
Interaction Energy (ΔEint)The energy released upon the formation of the ion pair from its constituent ions.Negative values, indicating stability.
HOMO-LUMO GapThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and stability.Values typically in the range of 4-6 eV for stable ionic liquids.

Note: The values in this table are representative and based on studies of analogous pyridinium-based ionic liquids. The exact values for Pyridinium (B92312), 1-butyl-, nitrate would require specific DFT calculations.

Charge Distribution and Bonding Characterization

DFT calculations can provide a detailed picture of the charge distribution within the 1-butylpyridinium nitrate ion pair. Various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM), can be employed to assign partial charges to each atom. stackexchange.comnih.gov This analysis typically reveals that the positive charge in the 1-butylpyridinium cation is not localized on the nitrogen atom but is distributed across the pyridinium ring and, to a lesser extent, the butyl chain. Similarly, the negative charge of the nitrate anion is distributed among the nitrogen and oxygen atoms.

The bonding character in the ion pair is primarily electrostatic, but with a significant contribution from hydrogen bonding. researchgate.net The hydrogen bonds can be characterized by geometric criteria (bond lengths and angles) and by analyzing the electron density topology. For instance, in the analogous [BPy][BF4] system, DFT calculations have shown that the hydrogen bonds between the fluorine atoms of the anion and the hydrogen atoms on the pyridinium ring are stronger than those with the butyl chain hydrogens. researchgate.net A similar trend would be expected for the oxygen atoms of the nitrate anion in [BPy][NO3].

Table 2: Illustrative Charge Distribution in a Pyridinium-Based Cation from DFT Calculations.

Atomic CenterRepresentative Partial Charge (a.u.)
Pyridinium Ring NitrogenSlightly negative or small positive
Pyridinium Ring CarbonsVariably positive and negative
Pyridinium Ring HydrogensPositive
Butyl Chain CarbonsSlightly negative
Butyl Chain HydrogensSlightly positive

Note: This table illustrates the general trend of charge distribution in a 1-butylpyridinium cation based on computational studies of similar ions. The exact partial charges would depend on the specific computational method and the anion present.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors, derived from DFT calculations, are valuable for predicting the reactivity and stability of chemical species. science.gov Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap, chemical hardness (η), global softness (S), electrophilicity (ω), and electronegativity (χ). chemrxiv.org

The HOMO is typically localized on the anion (nitrate), indicating it is the site for nucleophilic attack, while the LUMO is generally located on the cation (pyridinium ring), the site for electrophilic attack. A large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity. researchgate.net These descriptors can be used to compare the reactivity of different ionic liquids and to understand their behavior in various chemical processes.

Table 3: Key Quantum Chemical Descriptors and Their Significance.

DescriptorFormulaSignificance
HOMO-LUMO GapEgap = ELUMO - EHOMOIndicates chemical stability and reactivity.
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Global Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates the capacity of a species to receive electrons.
Electronegativity (χ)χ ≈ -(ELUMO + EHOMO) / 2Measures the ability of a species to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)Measures the propensity of a species to accept electrons.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For ionic liquids, MD simulations provide a window into their dynamic behavior, including ion transport and solvation properties.

Ion Transport Mechanisms and Diffusion Coefficient Derivations

MD simulations can elucidate the mechanisms of ion transport in 1-butylpyridinium nitrate. By tracking the trajectories of individual ions, it is possible to observe their motion, which can occur through different mechanisms such as vehicular motion (an ion moving with its solvation shell) or structural reorganization (ion hopping between different coordination sites).

A key property that can be derived from MD simulations is the self-diffusion coefficient (D) for each ion. This is typically calculated from the mean square displacement (MSD) of the ions over time using the Einstein relation. nist.govd-nb.info The diffusion coefficients are crucial for understanding the transport properties of the ionic liquid, such as its conductivity and viscosity. Studies on similar ionic liquids have shown how factors like temperature and the presence of co-solvents can influence these diffusion coefficients. nih.gov

Table 4: Representative Diffusion Coefficients for Ions in a Pyridinium-Based Ionic Liquid from MD Simulations.

IonTemperature (K)Diffusion Coefficient (x 10⁻¹⁰ m²/s)
1-Butylpyridinium Cation300~1-5
Anion (e.g., Nitrate)300~1-5

Note: The values in this table are representative and can vary significantly based on the specific ionic liquid, temperature, and force field used in the simulation.

Solvation Dynamics in Multicomponent Systems

MD simulations are particularly powerful for investigating the behavior of 1-butylpyridinium nitrate in multicomponent systems, such as in the presence of a solute or a co-solvent like water. These simulations can reveal the solvation structure around a solute molecule, showing the preferential orientation of the 1-butylpyridinium cations and nitrate anions. mdpi.com

The dynamics of solvation can be probed by calculating properties like the residence time of the ions in the first solvation shell of a solute. This provides information on the strength and lifetime of the solute-ion interactions. QM/MM (Quantum Mechanics/Molecular Mechanics) MD simulations, which treat a part of the system with quantum mechanics and the rest with classical mechanics, can provide a more accurate description of the electronic and structural properties of the immediate solvation environment, especially when specific interactions like hydrogen bonding are dominant. researchgate.net Studies on the hydration of the nitrate ion have shown a well-defined, albeit flexible, first hydration shell. researchgate.net

Intermolecular Interactions and Radial Distribution Function Analysis

The physicochemical properties of 1-butylpyridinium nitrate are governed by a complex network of intermolecular interactions between the 1-butylpyridinium ([C4Py]+) cation and the nitrate (NO3)- anion. These interactions, which include electrostatic forces, hydrogen bonding, and van der Waals forces, dictate the local arrangement and dynamics of the ions in the liquid state.

Key Intermolecular Interactions:

Radial Distribution Function (RDF) Analysis:

The radial distribution function, g(r), is a powerful tool in computational chemistry for describing the local structure of a liquid. It quantifies the probability of finding a particle at a certain distance 'r' from a reference particle. In the context of [C4Py][NO3], RDFs would be calculated for various atom-atom pairs to reveal the detailed arrangement of ions.

While specific RDF data for [C4Py][NO3] is not available in the provided search results, we can infer the expected features based on studies of similar ionic liquids:

Cation-Anion RDFs: The RDF between the center of mass of the [C4Py]+ cation and the nitrogen atom of the NO3- anion would exhibit a sharp first peak at a short distance, indicative of strong ion pairing. Subsequent, broader peaks would represent the second and third solvation shells, demonstrating the layered structure of the liquid.

Specific Atom-Atom RDFs: Analysis of RDFs between specific atoms would provide more detailed insights. For example, the RDF between the oxygen atoms of the nitrate anion and the acidic hydrogen atoms of the pyridinium ring would show a distinct peak at a distance characteristic of hydrogen bonding (typically around 2-3 Å). Similarly, RDFs involving the atoms of the butyl chain would reveal the nature of the packing in the non-polar domains.

Illustrative Data for a Representative Pyridinium-Based Ionic Liquid:

To provide a concrete example, the table below presents typical interaction distances that might be observed in a molecular dynamics simulation of a pyridinium-based ionic liquid, based on general knowledge and data from similar systems. Note: This data is illustrative and not specific to Pyridinium, 1-butyl-, nitrate.

Interacting Atom PairTypical First Peak Position in RDF (Å)Inferred Interaction Type
Pyridinium Ring (Center) - Anion (Center)4.0 - 5.0Ion Pairing
Anion Oxygen - Pyridinium Ring Hydrogen (ortho)2.0 - 2.5Hydrogen Bonding
Anion Oxygen - Pyridinium Ring Hydrogen (meta)2.5 - 3.0Weaker Hydrogen Bonding
Butyl Chain Carbon - Butyl Chain Carbon3.5 - 4.5Van der Waals

Multi-Scale Modeling Strategies for Complex Phenomena

The intricate interplay of interactions occurring over different length and time scales in ionic liquids like 1-butylpyridinium nitrate necessitates the use of multi-scale modeling strategies. These approaches bridge the gap between detailed quantum mechanical calculations and macroscopic properties, providing a more complete picture of the system's behavior.

Multi-scale modeling in the context of ionic liquids typically involves a hierarchical approach:

Quantum Mechanics (QM): At the most fundamental level, QM methods, such as Density Functional Theory (DFT), are used to accurately calculate the electronic structure, charge distribution, and interaction energies of individual ions and small ion clusters. These calculations provide crucial parameters for developing accurate force fields used in classical simulations.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations: Classical simulations, employing the force fields derived from QM calculations, are used to study the behavior of thousands to millions of ions over nanoseconds to microseconds. These simulations provide detailed information on the liquid structure (via RDFs), dynamics, and transport properties like viscosity and conductivity.

Coarse-Graining (CG): To access longer time and larger length scales, coarse-grained models are developed. In this approach, groups of atoms are represented as single "beads," reducing the number of degrees of freedom in the system. This allows for simulations that can capture phenomena like the formation of large-scale domains and phase behavior, which are computationally prohibitive for all-atom simulations.

Continuum Models: At the macroscopic level, continuum models, often informed by parameters derived from lower-scale simulations, are used to describe bulk properties and fluid dynamics. These models are essential for engineering applications where the behavior of the ionic liquid in a device or process is of interest.

The development and application of these multi-scale strategies are crucial for understanding and predicting the complex phenomena exhibited by ionic liquids, from their fundamental molecular interactions to their performance in various technological applications. While specific multi-scale models for 1-butylpyridinium nitrate are not detailed in the available literature, the general framework described here provides the established pathway for such investigations.

Applications in Advanced Chemical Transformations and Reaction Media Engineering

Role as a Designer Reaction Solvent and Media for Green Chemistry

The classification of Pyridinium (B92312), 1-butyl-, nitrate (B79036) as a "green solvent" stems from its negligible vapor pressure, which significantly reduces air pollution by eliminating the emission of volatile organic compounds (VOCs). nih.govgaspublishers.com This property aligns with the core principles of green chemistry, which advocate for the reduction or elimination of hazardous substances. text2fa.irresearchgate.net Ionic liquids are considered sustainable alternatives to conventional organic solvents, although a comprehensive evaluation of their entire lifecycle, including synthesis and toxicity, is necessary for a complete sustainability assessment. nih.govnih.gov Their use can lead to cleaner chemical processes and a reduced environmental footprint. text2fa.ir

The use of Pyridinium, 1-butyl-, nitrate as a reaction medium can lead to significant improvements in reaction outcomes. Its unique solvent properties can stabilize transition states and intermediates differently than conventional solvents, thereby altering reaction pathways to favor the formation of a specific product. This can manifest as:

Enhanced Chemoselectivity: Preferential reaction at one functional group over another.

Improved Regioselectivity: Preferential formation of one constitutional isomer over another.

Increased Yields: The solvent properties can lead to faster reaction rates and more complete conversions, resulting in higher product yields. organic-chemistry.org

For example, in the catalytic reduction of nitrate, the composition of the catalyst and the nature of the medium are critical in controlling whether the reaction selectively produces nitrogen gas or ammonia. nih.govresearchgate.net By acting as a "designer solvent," the ionic liquid allows for the fine-tuning of reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts.

The following table presents a comparative analysis of reaction yields for a Michael addition reaction in a conventional solvent versus an ionic liquid, highlighting the potential for yield enhancement.

EntryMichael AcceptorMichael DonorSolventYield (%)
1ChalconeDiethyl malonateEthanol75
2ChalconeDiethyl malonateIonic Liquid92
3CyclohexenoneNitromethaneTHF68
4CyclohexenoneNitromethaneIonic Liquid89

This table provides illustrative data based on findings that ionic liquids can significantly improve yields in Michael addition reactions compared to traditional organic solvents. organic-chemistry.org

Recovery and Recycling Methodologies for Catalysts and Reactants

The reusability of solvents and catalysts is a cornerstone of green chemistry and process economics. While ionic liquids as a class are noted for their potential recyclability, specific documented methodologies for recovering catalysts and reactants using 1-butylpyridinium (B1220074) nitrate are not extensively detailed in current literature. However, the principle of ionic liquid recovery is based on properties like their negligible vapor pressure, allowing for the separation of volatile products via distillation, and their immiscibility with certain organic solvents, enabling separation by decantation.

In related systems, other nitrate-based ionic liquids have demonstrated high reusability. For instance, in extractive desulfurization processes, the ionic liquid 1-Octyl-3-methylimidazolium nitrate ([Omim][NO3]) was successfully reused for six cycles without a significant decrease in its activity researchgate.netresearchgate.net. Another study highlighted that the ionic liquid [CH2COOHPy][HSO4] could be recycled nine times in a similar application without a notable decline in sulfur removal efficiency researchgate.net. These examples underscore the potential for recyclability within the broader class of ionic liquids used in extraction, though specific performance data for the recycling of 1-butylpyridinium nitrate remains an area for further investigation.

Advanced Separation Technologies

1-Butylpyridinium nitrate has been evaluated as a medium for several advanced separation technologies, leveraging its selective solvency to partition components from complex mixtures. Its applications in liquid-liquid extraction, gas absorption, and membrane-based separations are of particular interest.

Liquid-Liquid Extraction Processes (e.g., Desulfurization, Dearomatization)

Liquid-liquid extraction (LLE) is a critical unit operation in the chemical industry, particularly for purifying fuels. 1-Butylpyridinium nitrate has been investigated as an extraction solvent for removing sulfur and aromatic compounds from hydrocarbon streams.

Desulfurization: The removal of sulfur compounds from fuels is essential to prevent acid rain and meet stringent environmental regulations researchgate.net. The performance of 1-butylpyridinium nitrate in the extractive desulfurization of a model oil containing dibenzothiophene (B1670422) (DBT) was studied and compared with other nitrate-based ionic liquids. The extraction performance followed the order: 1-Octyl-3-methylimidazolium nitrate ([Omim][NO3]) > 1-Octylpyridinium nitrate ([OPy][NO3]) ≈ 1-Butyl-3-methylimidazolium nitrate ([Bmim][NO3]) > 1-Butylpyridinium nitrate ([BPy][NO3]) researchgate.netresearchgate.net. In this comparative study, [BPy][NO3] demonstrated the lowest, yet still present, extraction capability among the tested solvents researchgate.netresearchgate.net. Another study also prepared and tested [BPy][NO3] for the extractive desulfurization of gasoline but ultimately found that the tetrafluoroborate (B81430) variant, [BPy]BF4, yielded better results for selective sulfur removal under the tested conditions researchgate.net.

Table 1: Comparative Performance of Nitrate-Based Ionic Liquids in Extractive Desulfurization of Dibenzothiophene (DBT)

Ionic Liquid Cation Anion Extraction Performance Ranking
1-Butylpyridinium nitrate 1-Butylpyridinium Nitrate 4 (Lowest)
1-Octylpyridinium nitrate 1-Octylpyridinium Nitrate 2
1-Butyl-3-methylimidazolium nitrate 1-Butyl-3-methylimidazolium Nitrate 3
1-Octyl-3-methylimidazolium nitrate 1-Octyl-3-methylimidazolium Nitrate 1 (Highest)

Source: Adapted from research on the extractive removal of dibenzothiophene (DBT) from model oil researchgate.netresearchgate.net.

Dearomatization: 1-Butylpyridinium nitrate has shown significant promise as a solvent for the dearomatization of fuels acs.orgacs.org. The separation of aromatic hydrocarbons from alkanes is crucial for improving fuel quality. A study measured the liquid-liquid equilibrium (LLE) data for ternary mixtures of {[BPy][NO3] + alkane + aromatic} at 298.15 K acs.orgacs.org. The alkanes used were heptane, octane (B31449), and decane, while the aromatics were ethylbenzene (B125841) and p-xylene (B151628) acs.orgacs.org. By analyzing the separation factors and distribution ratios derived from the LLE data, the study confirmed the potential of [BPy][NO3] as an effective solvent for dearomatization acs.orgacs.org. The research also noted that p-xylene could be separated from alkanes more easily than ethylbenzene, despite their similar molecular weights acs.org.

Table 2: Systems Studied for Dearomatization using 1-Butylpyridinium Nitrate

System Component 1 System Component 2 System Component 3 Temperature (K) Pressure (kPa)
1-Butylpyridinium nitrate Heptane Ethylbenzene 298.15 89
1-Butylpyridinium nitrate Octane Ethylbenzene 298.15 89
1-Butylpyridinium nitrate Decane Ethylbenzene 298.15 89
1-Butylpyridinium nitrate Heptane p-Xylene 298.15 89
1-Butylpyridinium nitrate Octane p-Xylene 298.15 89
1-Butylpyridinium nitrate Decane p-Xylene 298.15 89

Source: Data from liquid-liquid equilibrium studies acs.orgacs.org.

Gas Absorption and Capture Technologies (e.g., CO2 Capture)

The capture of carbon dioxide (CO2) from industrial flue gases is a key strategy for mitigating greenhouse gas emissions. Aqueous solutions containing 1-butylpyridinium nitrate have been investigated as novel hybrid solvents for CO2 absorption newcastle.edu.au. Experimental data from these studies indicate that the CO2 absorption capacity of the solutions increases as the concentration of the ionic liquid rises newcastle.edu.au. When compared with pure ionic liquids and conventional alkanolamine solvents, these aqueous solutions of 1-butylpyridinium nitrate were assessed to be better hybrid solvents in terms of their CO2 loading capacity newcastle.edu.au. This suggests a potential role for this compound in developing more efficient gas capture technologies.

Membrane-Based Separations

Membrane technology offers an energy-efficient alternative to traditional separation processes. 1-Butylpyridinium nitrate has been identified as a potential component in the fabrication of composite membranes for various separation applications google.com. Patent literature discloses its inclusion as part of a list of ionic liquids suitable for use in composite membranes designed for processes such as pervaporation google.com. These membranes are proposed for applications that include the desulfurization of gasoline and the dehydration of organic solvents, such as separating alcohol from gasoline mixtures google.com. The ionic liquid would be incorporated into a polymer matrix supported on a porous substrate to facilitate the selective permeation of certain molecules over others google.com. Further research is needed to determine the specific performance metrics of membranes containing 1-butylpyridinium nitrate.

Electrochemical Research Applications

Electrolyte Formulations for Energy Storage and Conversion Devices

Ionic liquids are widely investigated as electrolytes for energy storage devices due to their favorable properties like low volatility, high thermal stability, and wide electrochemical windows. researchgate.netresearchgate.net While Pyridinium (B92312), 1-butyl-, nitrate (B79036) is mentioned as a potential ionic liquid for such applications, specific research detailing its performance is sparse. researchgate.net

Supercapacitors and Advanced Battery Systems

There is a significant lack of specific research data on the application of Pyridinium, 1-butyl-, nitrate as a primary electrolyte in supercapacitors or advanced battery systems. General properties of ionic liquids, such as high ionic conductivity and a wide electrochemical window, are desirable for these devices. researchgate.net However, without dedicated studies on this compound, its specific performance characteristics, including ionic conductivity, electrochemical stability window, and compatibility with electrode materials, remain largely uncharacterized in the scientific literature.

Fuel Cell Electrolyte Development

The development of non-aqueous electrolytes for fuel cells is an area of interest to overcome the limitations of traditional aqueous systems. This compound has been mentioned as a potential component for non-aqueous electrolytes in fuel cell systems. trea.com Protic ionic liquids containing nitrate have been investigated in fuel cell contexts, though detailed performance data and operational parameters specifically for fuel cells utilizing a this compound electrolyte are not available. dtic.mil The primary advantage of using ionic liquids in this context is their potential for high proton conductivity and stability at operating temperatures. nih.gov

Electrodeposition and Surface Modification Studies

Ionic liquids are extensively used as media for the electrodeposition of metals, alloys, and for forming functional coatings, often replacing traditional aqueous solutions. While the 1-butylpyridinium (B1220074) cation is common in these studies, it is typically paired with anions like chloride rather than nitrate.

Formation of Functional Coatings

Similarly, the application of this compound for the formation of functional coatings via electrochemical methods is not well-documented. The general potential for ionic liquids in this area is established, but specific research detailing precursor solubility, film morphology, and coating properties using this particular nitrate-based ionic liquid is not present in the available literature.

Electrochemical Sensor Development

The development of electrochemical sensors is a critical field of research. While the nitrate anion is a target analyte for many electrochemical sensors, and various ionic liquids are used to modify electrodes or serve as the sensing medium, there is no specific research found that details the use of this compound as the active component or electrolyte in an electrochemical sensor. The inherent presence of the nitrate ion in the compound's structure makes it an unlikely candidate for developing sensors aimed at detecting external nitrate concentrations.

Data Table

Due to the lack of specific experimental research on the electrochemical applications of this compound, a detailed data table with performance metrics cannot be provided. The table below lists the areas of application as requested in the outline and notes the absence of available data.

Application AreaSubsectionResearch Findings for this compound
Electrolyte Formulations Supercapacitors & BatteriesNo specific performance data (e.g., ionic conductivity, stability window) found.
Fuel CellsMentioned as a potential non-aqueous electrolyte component, but no performance data is available. trea.com
Electrodeposition Metals and AlloysMentioned as a possible medium, but no specific studies or data on deposition efficiency or quality were found. google.com
Functional CoatingsNo specific research found.
Electrochemical Sensors Sensor DevelopmentNo specific research found.

Biosensors Utilizing Ionic Liquid Interfaces

While direct studies specifically employing this compound in biosensors are not extensively documented, the broader class of ionic liquids plays a crucial role in the advancement of enzymatic biosensors. Ionic liquids can provide a biocompatible microenvironment for enzymes, enhancing their stability and activity when immobilized on an electrode surface. Furthermore, the intrinsic conductivity of ILs can facilitate efficient electron transfer between the enzyme's active site and the electrode, a critical factor in the performance of amperometric biosensors.

The development of enzymatic biosensors often involves the immobilization of enzymes like alcohol dehydrogenase or lipase onto nanostructured electrodes modified with environmentally friendly room-temperature ionic liquids (RTILs). nih.gov These green RTILs are suitable for enzyme immobilization and can improve the kinetics of electron transfer due to their inherent electrical conductivity. nih.gov The use of ionic liquids in conjunction with nanomaterials, such as multi-walled carbon nanotubes (MWCNTs) and TiO2 nanoparticles, has been shown to enhance the electrochemically active area of electrodes, leading to improved sensor performance. nih.gov It is plausible that this compound could serve a similar function, creating a stable and conductive interface for enzyme immobilization and thereby enabling the development of sensitive and robust biosensors for various analytes. The nitrate anion could also potentially participate in specific enzymatic reactions, offering a dual functionality.

The construction of electrochemical biosensors often involves the immobilization of bioreceptors onto a transducer surface, where a biological event is converted into a measurable signal. nih.gov Ionic liquids can be integral to this interface architecture, providing a suitable medium for the interaction between the analyte and the bioreceptor. rsc.org For instance, enzymatic sensors based on organic electrochemical transistors have been developed using room temperature ionic liquids as both an integral part of the device structure and as a medium for immobilizing the enzyme and a mediator. rsc.org

Chemo-sensors for Specific Analyte Detection

The pyridinium moiety is a versatile platform for the design of chemosensors due to its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions can be exploited for the selective recognition of specific analytes. Pyridine-based probes have been developed for the detection of a wide range of species, from metal ions to small organic molecules. dntb.gov.ua

In the context of nitrate detection, a significant environmental and health concern, researchers have developed fluorescent chemosensors based on pyridinium derivatives. acs.org For example, a colorimetric organic chemodosimeter, 4-(pyrrol-1-yl)pyridine, has demonstrated high sensitivity and selectivity for nitrite (B80452) ions in aqueous solutions, with a rapid response time. acs.org While this example focuses on nitrite, the principles of molecular recognition can be extended to nitrate. A chemosensor for nitrate could be designed by incorporating a receptor unit that selectively binds to the nitrate anion, with the 1-butylpyridinium cation acting as a signaling unit. The binding event would trigger a change in the electrochemical or optical properties of the molecule, allowing for the quantification of the analyte.

The development of such a sensor would involve tailoring the structure of the pyridinium compound to optimize its interaction with the nitrate ion. Factors such as the length of the alkyl chain on the pyridinium ring and the nature of any additional functional groups can influence the sensor's sensitivity and selectivity.

Corrosion Inhibition Studies

Pyridinium-based ionic liquids have emerged as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. bohrium.comnajah.eduresearchgate.net The inhibitive properties of these compounds are attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. bohrium.com

The adsorption process is influenced by the molecular structure of the inhibitor. The pyridinium ring, with its delocalized π-electrons and the positively charged nitrogen atom, can interact with the metal surface through both physisorption (electrostatic interactions) and chemisorption (coordinate bonding). bohrium.com The presence of a butyl group in this compound enhances its hydrophobicity, which can lead to a more stable and compact protective layer on the metal surface.

Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of corrosion inhibitors. bohrium.com PDP measurements can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor, while EIS provides information about the resistance of the protective film. Studies on related compounds, such as 1-butyl-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)pyridin-1-ium iodide (IPyr-C4H9), have shown that these pyridinium derivatives act as anodic-type inhibitors and can achieve high inhibition efficiencies. bohrium.com For instance, IPyr-C4H9 exhibited an inhibition efficiency of 92.3% for mild steel in 1 M HCl. bohrium.com

The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. bohrium.comresearchgate.net Quantum chemical calculations and molecular dynamics simulations can provide further insights into the inhibition mechanism by correlating the molecular structure of the inhibitor with its experimental efficiency. bohrium.com These theoretical studies can help in understanding the nature of the interaction between the inhibitor molecules and the metal surface.

The following table summarizes the inhibition efficiencies of some pyridinium derivatives on mild steel in acidic media, providing a reference for the potential performance of this compound.

InhibitorConcentrationMediumInhibition Efficiency (%)Reference
1-butyl-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)pyridin-1-ium iodide (IPyr-C4H9)Optimum1 M HCl92.3 bohrium.com
4-(dimethylamino)-1-pentylpyridinium bromide (DPB)10⁻⁴ M1 M HCl94.09 najah.edu
4-(dimethylamino)-1-ethylpyridinium bromide (DEB)10⁻⁴ M1 M HCl89.25 najah.edu

Table 1. Inhibition efficiencies of selected pyridinium derivatives for mild steel in acidic media.

Advanced Materials Science and Engineering Applications

Polymerization Media for Novel Polymer Synthesis

Ionic liquids like 1-butylpyridinium (B1220074) nitrate (B79036) serve as effective media for polymerization reactions. Their negligible vapor pressure, thermal stability, and tunable solvency make them attractive alternatives to traditional volatile organic solvents. Research indicates that pyridinium-based ionic liquids can be particularly promising for various polymerization processes, potentially offering cost advantages over more common imidazolium-based ionic liquids. cellulosechemtechnol.ro

In the synthesis of novel polymers, such as energetic nitrate ester acrylate (B77674) polymers (NEAP), specific monomers are polymerized to create materials with advanced properties. researchgate.netnih.gov While direct studies detailing the use of 1-butylpyridinium nitrate for NEAP synthesis are not prevalent, the principles of using ionic liquids as polymerization media are well-established. They can influence reaction kinetics, polymer properties, and facilitate easier product separation. The synthesis of zwitterionic polymers, which contain both cationic and anionic groups, has also been explored, often utilizing free radical polymerization in various solvents, including aqueous solutions. mdpi.com

Table 1: Comparison of Polymerization Media

FeatureConventional Solvents (e.g., Toluene)Ionic Liquids (e.g., 1-butylpyridinium nitrate)
Vapor Pressure HighNegligible
Flammability HighGenerally Low
Recyclability Often DifficultHigh Potential
Tunability LimitedHigh (via cation/anion choice)
Effect on Polymer Can influence chain terminationCan affect tacticity and molecular weight

Synthesis of Nanomaterials and Hybrid Architectures

The controlled synthesis of materials at the nanoscale is crucial for developing new technologies. 1-Butylpyridinium nitrate can play a significant role in this field, both as a templating agent and as a stabilizer for nanoparticle dispersions.

Template-directed synthesis is a powerful method for creating nanostructures with well-defined shapes and sizes. rsc.org Porous membranes, such as anodic aluminum oxide (AAO), are often used as hard templates to guide the growth of nanowires and nanotubes. researchgate.netresearchgate.net In this process, an ionic liquid medium containing the precursor material is introduced into the pores of the template. By controlling the deposition conditions, one-dimensional nanostructures can be fabricated. researchgate.net The ionic liquid's role is to act as a solvent and electrolyte, facilitating the uniform growth of the desired nanostructure within the template's confines. This strategy has been successfully employed for creating complex structures like porphyrin nanorings and various metallic nanostructures. rsc.orgresearchgate.net

Preventing the agglomeration of nanoparticles is essential for their application. Ionic liquids can act as effective stabilizing agents. The ions of the liquid adsorb onto the nanoparticle surface, creating a protective layer that prevents particles from clumping together through electrostatic and steric repulsion. researchgate.net This is critical in maintaining a stable dispersion, which is necessary for applications ranging from catalysis to biomedical imaging.

Polymers are also widely used as stabilizers, where they physically prevent nanoparticles from aggregating. nih.gov The choice of stabilizing agent is crucial and depends on the specific nanoparticle and the intended application. nih.gov Plant-based extracts, containing various bioactive compounds, have also been investigated as eco-friendly reducing, capping, and stabilizing agents in the green synthesis of inorganic nanoparticles. mdpi.com

Biopolymer Processing and Dissolution

The processing of biopolymers, particularly those derived from lignocellulosic biomass, is a key area for the development of sustainable materials and fuels. Pyridinium-based ionic liquids have shown significant promise in this field due to their ability to dissolve and fractionate these complex natural polymers. cellulosechemtechnol.ro

Lignocellulosic biomass, composed mainly of cellulose (B213188), hemicellulose, and lignin (B12514952), is notoriously difficult to break down. wur.nl Pretreatment is a critical step to increase the accessibility of enzymes to the cellulose for conversion into valuable products. doi.orgnih.gov Ionic liquids like 1-butylpyridinium salts can effectively dissolve wood and other biomass sources, allowing for the separation of its main components. mdpi.comresearchgate.net This process, known as fractionation, is essential for a biorefinery approach where each component can be utilized. mdpi.com

Studies have shown that pyridinium-based ionic liquids can enhance enzymatic saccharification (the conversion of cellulose to simple sugars) by altering the structure of the biomass. doi.orgnih.gov For instance, pretreatment with 1-buthyl-3-methylpyridinium chloride has been shown to increase cellulose conversion significantly. nih.gov The effectiveness of the pretreatment can be influenced by factors such as time and temperature, with the goal of removing lignin and hemicellulose while reducing cellulose crystallinity. doi.orgmdpi.com

Table 2: Effect of Ionic Liquid Pretreatment on Biomass

Biomass ComponentFunction in PlantEffect of Pretreatment with Pyridinium (B92312) ILs
Cellulose Structural componentCrystallinity is reduced, increasing enzyme accessibility. doi.orgnih.gov
Hemicellulose Matrix polysaccharideDissolved and separated from the cellulose fraction. wur.nlnih.gov
Lignin Binding agent, provides rigidityDissolved and can be recovered as a separate stream. mdpi.comncsu.edu

The ability of certain ionic liquids to dissolve cellulose was a significant discovery, opening new avenues for producing regenerated cellulose materials like fibers and films. mdpi.com Pyridinium-based salts are among the ionic liquids capable of dissolving cellulose, a process that depends on the specific chemical structure of the ionic liquid's cation and anion. cellulosechemtechnol.ro The dissolution mechanism involves the disruption of the extensive hydrogen-bonding network within the cellulose structure. cellulosechemtechnol.ro

Once dissolved, the cellulose can be regenerated by adding an anti-solvent, such as water, which causes the cellulose to precipitate out of the ionic liquid solution. mdpi.comd-nb.info The properties of the regenerated cellulose can be controlled by the dissolution and regeneration conditions. d-nb.infonih.gov Similarly, hemicelluloses, which are more easily dissolved than cellulose, can also be separated and recovered from the biomass during the ionic liquid treatment process. nih.govmdpi.com This selective dissolution and regeneration is a cornerstone of using ionic liquids for advanced biopolymer processing.

Development of Functional Composite Materials

Pyridinium, 1-butyl-, nitrate has been identified as a component in the development of advanced functional composite materials, specifically in the field of separation membranes. A patent discloses the use of this ionic liquid in the fabrication of composite membranes designed for selective pervaporation and other separation processes like gas separation, vapor permeation, and nanofiltration google.com.

These composite membranes are typically constructed from a porous substrate and a polymer composition. The ionic liquid, such as 1-butylpyridinium nitrate, is incorporated by being mixed with the polymer composition. This mixture is then disposed on and/or within the pores of the substrate. The inclusion of the ionic liquid is intended to enhance the performance and/or durability of the membrane google.com.

The function of these composite membranes is to selectively separate a first fluid from a mixture of fluids. The polymer composition is chosen to be more permeable to the first fluid than the second, while being insoluble in both. The addition of 1-butylpyridinium nitrate can modify the properties of the polymer matrix, potentially improving the flux and selectivity of the separation process google.com.

The table below outlines the typical components of such a functional composite membrane incorporating This compound .

ComponentMaterial Example/TypeRole in Composite Material
Porous Substrate Polymeric materials (e.g., polystyrene, polyolefins, polyvinylidene fluoride)Provides mechanical strength and a structural framework for the membrane.
Pore-Filling Polymer A polymer more permeable to the target liquid but not soluble in the liquid mixture.Forms the selective layer that governs the separation process.
Ionic Liquid This compound Mixed with the polymer to enhance membrane performance, such as flux and durability.

This table is based on the general description of composite membranes found in the cited patent literature google.com.

Environmental and Sustainability Research Perspectives

Methodological Approaches for Environmental Fate Assessment

Assessing the environmental fate of Pyridinium (B92312), 1-butyl-, nitrate (B79036) involves a combination of methodologies aimed at understanding its persistence, mobility, and transformation in various environmental compartments. These approaches are crucial for predicting potential ecological impacts and developing strategies for mitigation.

The biodegradation of pyridinium-based ionic liquids is a key factor in their environmental persistence. Research indicates that the metabolic pathways are highly dependent on the structure of the cation and the microbial consortia present. For 1-butylpyridinium (B1220074) cation, biodegradation is expected to proceed through several key steps.

Initial transformation often involves the oxidation of the alkyl side chain. nih.govresearchgate.net Studies on similar compounds, such as 1-butyl-3-methylpyridinium, by activated sludge microorganisms have shown that metabolism occurs via sequential oxidation at different positions on the alkyl chain. nih.gov This process can lead to the formation of hydroxylated intermediates. nih.govresearchgate.net For the 1-butylpyridinium cation, this would likely involve the formation of hydroxylated butyl-pyridinium species.

Following side-chain modification, the pyridinium ring itself is subject to microbial degradation. The cleavage of the pyridine (B92270) ring is a critical step in the complete mineralization of the compound. nih.govrsc.org Bacteria, such as Paracoccus and Arthrobacter species, have been shown to cleave the pyridine ring, often between the nitrogen and an adjacent carbon atom (C2). nih.govasm.org This ring-opening step leads to the formation of aliphatic intermediates which can then be funneled into central metabolic pathways, ultimately leading to the formation of carbon dioxide, water, and ammonia. nih.govasm.org The nitrate anion, being a common inorganic species, is readily utilized by microorganisms as a nutrient source or can participate in denitrification processes.

Potential biodegradation metabolites for the 1-butylpyridinium cation, based on studies of analogous compounds, could include:

1-(hydroxybutyl)-pyridinium

1-(carboxypropyl)-pyridinium

Pyridine

Succinic acid semialdehyde asm.org

Effective monitoring of Pyridinium, 1-butyl-, nitrate in environmental samples such as water and soil is essential for assessing its distribution and fate. A range of sophisticated analytical techniques are employed for the detection and quantification of this ionic liquid. The choice of method depends on the sample matrix, required sensitivity, and the specific component of the ionic liquid (cation or anion) being targeted.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with various detectors. For the 1-butylpyridinium cation, UV detection is feasible due to the aromatic nature of the pyridinium ring. For more sensitive and selective analysis, HPLC is coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), which allows for the definitive identification and quantification of the parent ion and its degradation products at very low concentrations. nih.gov The nitrate anion can be readily analyzed using ion chromatography (IC) with conductivity detection.

Below is a summary of analytical methods applicable for environmental monitoring:

Analytical Technique Target Analyte Detector Typical Application Advantages
High-Performance Liquid Chromatography (HPLC)1-Butylpyridinium CationUltraviolet (UV)Quantification in aqueous samplesRobust, widely available
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)1-Butylpyridinium Cation & MetabolitesTandem Mass SpectrometryTrace analysis and identification of degradation products in complex matrices (water, soil)High sensitivity and selectivity
Ion Chromatography (IC)Nitrate AnionConductivityQuantification of the anion in water samplesStandardized method for inorganic anions
Gas Chromatography-Mass Spectrometry (GC-MS)Volatile degradation products (e.g., Pyridine)Mass SpectrometryIdentification of volatile metabolitesHigh resolution for volatile compounds

Recyclability and Reusability Studies of this compound Systems

The economic viability and environmental sustainability of processes using ionic liquids heavily depend on the ability to recycle and reuse them effectively. For systems involving this compound, several strategies can be employed for its recovery after a process cycle. The non-volatile nature of ionic liquids is a significant advantage in this regard, as it allows for the separation of volatile products or reactants through distillation. chalmers.se

Common recovery techniques applicable to pyridinium-based ionic liquids include:

Distillation/Evaporation: If the desired product or residual starting materials are volatile, they can be removed from the ionic liquid under reduced pressure, leaving the purified IL behind for reuse. chalmers.se

Liquid-Liquid Extraction: This method is effective when the products have different solubility characteristics than the ionic liquid. An immiscible solvent can be added to selectively extract the product, leaving the ionic liquid in a separate phase. chalmers.se The choice of extraction solvent is crucial to ensure it does not contaminate the ionic liquid and can be easily removed itself.

Membrane Separation: Techniques like nanofiltration and pervaporation can be used to separate the ionic liquid from reaction products or solvents based on size and polarity differences.

Studies on pyridinium ionic liquids used as catalysts have demonstrated their successful recycling for multiple successive cycles with minimal loss of activity, highlighting their potential for creating more sustainable chemical processes. researchgate.net The key to successful recycling is to regenerate the ionic liquid to its original purity and performance standards, which is essential for consistent process outcomes.

Life Cycle Assessment (LCA) Methodologies for Ionic Liquid-Based Processes

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product, process, or service throughout its entire life cycle. nih.gov For processes involving this compound, an LCA provides a comprehensive environmental profile, from raw material extraction to final disposal or recycling (a "cradle-to-grave" or "cradle-to-cradle" analysis). acs.orgresearchgate.net

The LCA framework is defined by the ISO 14040 and 14044 standards and consists of four main phases:

Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (e.g., 1 kg of product synthesized using the IL), and the system boundaries. A common approach for chemicals is a "cradle-to-gate" assessment, which includes raw material extraction, transportation, and the manufacturing of the ionic liquid itself. acs.orgresearchgate.net

Life Cycle Inventory (LCI): This involves compiling all the inputs (energy, raw materials) and outputs (emissions to air, water, and soil; waste) for all processes within the system boundaries. researchgate.net This is often the most data-intensive part of an LCA.

Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. These impacts are categorized into specific areas such as global warming potential, ozone depletion, acidification, eutrophication, and human toxicity. researchgate.netrsc.org

LCAs of ionic liquids have shown that their "green" credentials cannot be assumed and must be proven. nih.gov The environmental impact is highly dependent on the specific synthesis route, the raw materials used, the energy required for production, and the potential for recycling. acs.orgresearchgate.net By applying LCA methodologies, researchers and engineers can identify opportunities to design more sustainable ionic liquids and the processes in which they are used.

The table below outlines the key stages of an LCA for a process utilizing this compound.

LCA Stage Description Example for this compound Process
1. Goal and Scope Define purpose, functional unit, and system boundaries.To compare the environmental impact of a reaction using the IL as a solvent versus a traditional volatile organic solvent. Functional unit: 1 kg of synthesized product. System boundary: Cradle-to-gate (raw materials to final product).
2. Life Cycle Inventory (LCI) Quantify all inputs (energy, materials) and outputs (emissions, waste).Data collection on amounts of pyridine, 1-bromobutane (B133212), nitric acid, energy for heating/stirring, and any waste generated during IL synthesis and its use in the reaction.
3. Impact Assessment (LCIA) Evaluate potential environmental impacts based on LCI data.Calculation of global warming potential (from energy use), aquatic ecotoxicity (from potential emissions), and fossil fuel depletion (from raw material origins).
4. Interpretation Analyze results to identify hotspots and recommend improvements.Concluding that the synthesis of the 1-bromobutane precursor is the main environmental hotspot and suggesting exploration of bio-based routes or improving the IL recycling efficiency to reduce overall impact.

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The sheer number of potential ionic liquids, created by combining different cations and anions, makes experimental characterization of every possible compound impractical. rsc.org Artificial intelligence (AI) and machine learning (ML) offer a powerful alternative for predicting the physicochemical properties of ILs like 1-butylpyridinium (B1220074) nitrate (B79036). researchgate.netnih.gov

Future research should focus on developing and training ML models, such as artificial neural networks (ANN) and support vector machines (SVM), to establish quantitative structure-property relationships (QSPRs). acs.orgresearchgate.netnih.gov These models can be trained on existing experimental and computational data from diverse ILs to predict key properties for 1-butylpyridinium nitrate, including:

Viscosity

Ionic conductivity rsc.orgaip.org

Density

Solubility of specific compounds (e.g., gases, biomass components) acs.org

Thermal stability rsc.org

A significant challenge is the need for large, high-quality datasets for model training. researchgate.net Therefore, a concerted effort to generate robust experimental data for 1-butylpyridinium nitrate and structurally similar ILs is crucial. By integrating AI and ML, researchers can accelerate the screening process, identify optimal conditions for applications, and guide the synthesis of new ILs with desired characteristics, minimizing time-consuming and costly experimental work. nih.govaip.org For instance, the ILBERT model, a large-scale chemical language model, has demonstrated success in screening vast databases of ILs for potential electrolyte applications, a methodology that could be directly applied to 1-butylpyridinium nitrate. rsc.org

High-Throughput Screening and Combinatorial Approaches

To efficiently explore the potential of 1-butylpyridinium nitrate and its derivatives, high-throughput screening (HTS) and combinatorial approaches are essential. rsc.org These strategies involve the rapid synthesis and testing of a large number of related compounds to identify candidates with superior performance for a specific task.

A combinatorial library could be constructed around the 1-butylpyridinium nitrate scaffold. This would involve systematic variations to both the cation and anion. For example, researchers could synthesize analogues by:

Varying the length of the alkyl chain on the pyridinium (B92312) ring.

Introducing functional groups to the cation.

Pairing the 1-butylpyridinium cation with a variety of different anions to compare their influence on the resulting IL's properties.

This approach, which has been successfully used to discover multifunctional ILs for chemical reactions, allows for the rapid identification of optimal ILs from a large pool of candidates. rsc.org Integrating HTS with robotic automation and miniaturized testing platforms (e.g., 96-well plates) can dramatically accelerate the discovery of novel, task-specific ionic liquids based on the 1-butylpyridinium structure. rsc.org

Table 1: Conceptual Combinatorial Library Based on 1-Butylpyridinium Cation

Cation Modification (R-group on Pyridinium) Anion Series Target Property for Screening
Butyl (C4H9) Nitrate (NO₃⁻) Baseline electrochemical stability
Ethyl (C2H5) Nitrate (NO₃⁻) Ionic conductivity, viscosity
Hexyl (C6H13) Nitrate (NO₃⁻) Hydrophobicity, solubility
Butyl (C4H9) Acetate (CH₃COO⁻) Biomass dissolution
Butyl (C4H9) Chloride (Cl⁻) Catalytic activity

Multi-Functional Materials Design Utilizing Ionic Liquid Properties

The concept of "designer solvents" is a cornerstone of ionic liquid research, where the properties of the IL are tuned for specific applications. mdpi.comnih.govresearchgate.net Future research on 1-butylpyridinium nitrate should move beyond its use as a simple solvent and focus on designing it as a multi-functional material where the IL itself performs several roles in a process.

Studies have shown that ILs can act simultaneously as solvents, catalysts, and separating agents. rsc.org For 1-butylpyridinium nitrate, research could explore its potential in applications such as:

Polymer Composites: ILs can serve as modifiers in epoxy resins and other polymers, enhancing properties like mechanical strength, flexibility, and fire resistance. cmpw-pan.plmdpi.com Research could investigate how incorporating 1-butylpyridinium nitrate into polymer matrices affects their thermal and mechanical properties.

Biomaterials: ILs are being explored as plasticizers for biopolymers like starch and cellulose (B213188), creating eco-friendly materials for packaging and biomedical applications. nih.govmdpi.com The interaction of 1-butylpyridinium nitrate with biopolymers could be a fruitful area of investigation.

Catalysis: By functionalizing the 1-butylpyridinium cation, it may be possible to introduce catalytic activity, creating a task-specific IL that facilitates chemical reactions while serving as the reaction medium.

This approach aims to simplify chemical processes, reduce waste, and create advanced materials with enhanced performance characteristics. rsc.orgmdpi.com

Scale-Up Considerations for Industrial Application Research

For 1-butylpyridinium nitrate to transition from a laboratory curiosity to an industrially relevant chemical, research into the scale-up of its synthesis and application is critical. researchgate.net While ILs offer many advantages, their commercial adoption has been limited by challenges related to production costs and process engineering. nih.govresearchgate.net

Future industrial application research must address several key areas:

Process Intensification: Moving from traditional batch reactors to continuous flow systems, such as microreactors or millistructured reactors, can dramatically shorten reaction times, improve heat and mass transfer, and increase safety and yield. rsc.orgrsc.org

Solvent-Free Synthesis: Developing synthetic routes that avoid the use of conventional volatile organic solvents is crucial for improving the green credentials and cost-effectiveness of IL production. rsc.org

Thermal Stability and Control: The synthesis of ILs can be highly exothermic. Reactor design and modeling are essential to ensure adequate heat removal and maintain stable operating conditions to prevent runaway reactions and ensure product purity. rsc.orgresearchgate.net

Recycling and Purification: Efficient methods for recycling and regenerating the ionic liquid after use are necessary to make processes economically viable and environmentally sustainable.

Successfully scaling up IL-based processes has been demonstrated, such as in the BASIL™ process by BASF, proving that these challenges can be overcome with focused engineering research. nih.gov

Table 2: Key Research Areas for Industrial Scale-Up of 1-Butylpyridinium Nitrate

Challenge Research Goal Potential Approach
High Production Cost Improve material and energy efficiency Develop solvent-free, continuous flow synthesis methods. rsc.org
Process Safety Ensure thermal stability of the reaction Model-based reactor design to optimize heat removal. rsc.orgresearchgate.net
Product Purity Minimize byproducts and discoloration Optimize reaction parameters (temperature, stoichiometry) in controlled flow reactors. rsc.org

Fundamental Understanding of Structure-Property-Performance Relationships

A deep, fundamental understanding of the relationship between the molecular structure of 1-butylpyridinium nitrate and its macroscopic properties is essential for its rational design and application. mdpi.com This involves elucidating how the specific characteristics of the 1-butylpyridinium cation and the nitrate anion dictate the resulting IL's behavior.

Key areas for fundamental research include:

Intermolecular Interactions: Investigating the nature and strength of interactions such as hydrogen bonding, van der Waals forces, and electrostatic forces between the ions. mdpi.commdpi.com These interactions govern properties like viscosity and thermal stability.

Transport Properties: The relationship between ion size, shape, and mobility is crucial for applications requiring high ionic conductivity, such as in electrolytes. mdpi.com Generally, longer alkyl chains on the cation increase viscosity and decrease conductivity. nih.govacs.org

Advanced analytical techniques (e.g., NMR spectroscopy) combined with computational methods like molecular dynamics (MD) simulations can provide detailed, molecular-level insights into these relationships. mdpi.comrsc.org This fundamental knowledge is indispensable for predicting the properties of new ILs and for tailoring the structure of 1-butylpyridinium nitrate to achieve optimal performance in targeted applications. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing pyridinium, 1-butyl-, nitrate, and how can purity be optimized?

this compound is synthesized via metathesis reactions, typically involving the exchange of anions in precursor salts. For example, mixing a nitrate salt (e.g., AgNO₃) with 1-butylpyridinium chloride in aqueous media precipitates the chloride anion, leaving the nitrate-based ionic liquid . Purification involves vacuum drying to remove residual solvents and impurities. Characterization via elemental analysis (C, H, N content) and techniques like NMR or FT-IR ensures stoichiometric accuracy and purity .

Q. What experimental methods are critical for characterizing the structural and physicochemical properties of this compound?

  • X-ray crystallography : Determines crystal symmetry (e.g., monoclinic P21/cP2_1/c for pyridinium nitrate derivatives) and hydrogen-bonding networks between the cation and nitrate anion .
  • Thermal analysis (TGA/DSC) : Assesses thermal stability and phase transitions, critical for applications in high-temperature environments .
  • FT-IR/Raman spectroscopy : Identifies vibrational modes of the nitrate anion (e.g., asymmetric stretching at ~1,380 cm⁻¹) and cation-anion interactions .

Q. How does the solubility of this compound vary in polar vs. nonpolar solvents, and what factors influence this?

The compound exhibits high solubility in polar solvents (water, ethanol) due to its ionic nature, while nonpolar solvents (hexane) show limited miscibility. Solubility is influenced by the nitrate anion’s hydration enthalpy and the alkyl chain length of the cation. For nitrate salts, solubility trends in water can be cross-referenced with uranyl nitrate systems (e.g., ternary phase diagrams with KNO₃ and H₂O) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions between the pyridinium cation and nitrate anion affect reorientational dynamics in the solid state?

Molecular dynamics (MD) simulations and quasielastic neutron scattering (QENS) reveal that the pyridinium cation’s rotation is constrained by N–H···O hydrogen bonds with the nitrate anion. These bonds exhibit temperature-dependent strength, with higher thermal energy weakening hydrogen-bonding and increasing rotational freedom. Activation energies for reorientation (~30–50 kJ/mol) align with experimental NMR data .

Q. What are the reaction kinetics of this compound with hydroxyl radicals (HO•) in atmospheric studies?

Relative rate experiments using gas chromatography (GC) quantify kk(HO• + 1-butyl nitrate) as 1.6×10121.6 \times 10^{-12} cm³ molecule⁻¹ s⁻¹ at 298 K. These studies employ reference compounds (e.g., cyclohexane) and photolysis of CH₃ONO to generate HO• radicals. Discrepancies in rate coefficients (e.g., ±15% between labs) arise from differences in chamber design and photolysis correction methods .

Q. How can computational methods (e.g., DFT, MD) predict the behavior of this compound in complex systems?

  • Density Functional Theory (DFT) : Models hydrogen-bond geometries and electronic properties (e.g., charge distribution on the pyridinium ring) .
  • MD simulations : Predict diffusion coefficients in solvents by analyzing cation-anion pair correlations and van der Waals interactions . Validation against experimental data (e.g., QENS or X-ray structures) is critical for refining force fields .

Q. What are the environmental implications of this compound degradation products in atmospheric chemistry?

Alkyl nitrates like 1-butyl nitrate contribute to NOₓ cycling. Field measurements using GC-ECD detect atmospheric concentrations up to 2 ppt in rural areas, though their overall contribution to NOₓ is minor (~3%) compared to other species. Long-term stability studies under UV exposure are needed to assess photolytic decomposition pathways .

Methodological Notes

  • Contradictions in Data : Discrepancies in reaction kinetics (e.g., kk values between studies) highlight the need for standardized experimental protocols, including chamber pressure (1 bar Ar vs. atmospheric air) and reference compound selection .
  • Safety Protocols : Handling nitrate salts requires precautions against thermal decomposition (e.g., NOₓ release) and proper first-aid measures for accidental exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.